(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound that features a pyridin-2-yloxy group attached to a phenyl ring, which is further connected to a spirocyclic structure containing a 1,4-dioxa-8-azaspiro[45]decan-8-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting with the preparation of the pyridin-2-yloxyphenyl intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where a pyridin-2-ol reacts with a halogenated phenyl compound under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The pyridin-2-yloxy group can engage in hydrogen bonding and π-π interactions, while the spirocyclic structure provides steric hindrance and rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-(Pyridin-2-yloxy)phenyl)methanone: Lacks the spirocyclic structure, making it less sterically hindered.
(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of (3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[45]decan-8-yl)methanone lies in its combination of a pyridin-2-yloxy group with a spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(21-10-7-19(8-11-21)23-12-13-24-19)15-4-3-5-16(14-15)25-17-6-1-2-9-20-17/h1-6,9,14H,7-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODAZTDJZUPKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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